

# In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Oral Golcadomide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Golcadomide (formerly CC-99282/BMS-986369) is an investigational, orally administered, novel Cereblon E3 ligase modulator (CELMoD™) agent.[1][2] Its mechanism of action involves binding to the cereblon protein, leading to the targeted degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This targeted protein degradation results in both direct anti-proliferative and apoptotic effects on B-cell malignancies and immunomodulatory effects. [4] Golcadomide is currently under clinical investigation for the treatment of various hematologic malignancies, including non-Hodgkin lymphoma (NHL).[2] A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is critical for optimizing dosing strategies and ensuring patient safety and efficacy.

This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and bioavailability of oral **golcadomide**, compiled from preclinical and clinical studies.

# **Pharmacokinetic Profile**

An interim analysis of a Phase 1, open-label study (NCT03930953) in patients with relapsed or refractory NHL provided initial insights into the clinical pharmacokinetics of **golcadomide**. The key findings from this and other available sources are summarized below.



# **Absorption**

Following oral administration, **golcadomide** is rapidly absorbed. While specific values for the time to maximum plasma concentration (Tmax) have not been detailed in the reviewed literature, the description of rapid absorption suggests a relatively short Tmax.

#### Distribution

**Golcadomide** exhibits excellent distribution into the peripheral compartment. Preclinical studies have indicated that **golcadomide** is designed for enhanced distribution to lymphoid organs. Furthermore, these preclinical investigations have demonstrated its ability to cross the blood-brain barrier. Information regarding plasma protein binding is not yet publicly available.

### Metabolism

The metabolism of **golcadomide** is currently under investigation. A dedicated clinical trial (NCT06363630) is evaluating the effects of CYP3A inhibitors (itraconazole) and inducers (rifampin) on the pharmacokinetics of **golcadomide** in healthy participants. This study strongly suggests that cytochrome P450 3A (CYP3A) enzymes play a role in the metabolic clearance of **golcadomide**.

#### **Elimination**

**Golcadomide** is characterized by a prolonged terminal half-life (t½). In the Phase 1 study, the median terminal half-life was approximately 50 hours at doses of 0.4 mg and higher. This long half-life supports intermittent dosing schedules. The specific routes and proportions of excretion (e.g., renal, fecal) have not yet been fully detailed in the available literature.

# **Bioavailability**

Quantitative data on the absolute bioavailability of oral **golcadomide** in humans has not been reported in the reviewed literature. Similarly, the effect of food on the absorption and bioavailability of **golcadomide** is not yet publicly available.

# **Quantitative Pharmacokinetic Data**

A population pharmacokinetic (PPK) model has been developed based on data from patients with relapsed or refractory NHL. This model was utilized to characterize the plasma



concentration profiles of **golcadomide** and to inform the selection of doses and dosing schedules for further clinical evaluation. However, the specific parameters of this PPK model (e.g., clearance, volume of distribution, absorption rate constant) are not yet published.

The following table summarizes the key pharmacokinetic parameter that has been publicly disclosed.

Parameter	Value	Population	Dosing	Source
Terminal Half-life (t½)	~50 hours (median)	Patients with R/R NHL	≥ 0.4 mg	

# **Drug-Drug Interactions**

The co-administration of **golcadomide** with rituximab was investigated in the CC-99282-NHL-001 study. The results indicated that there was no apparent impact of rituximab on the pharmacokinetic exposure of **golcadomide**. The ongoing study with CYP3A modulators will provide crucial information on the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of this enzyme system.

# **Experimental Protocols**

Detailed experimental protocols for the bioanalytical methods used to quantify **golcadomide** in plasma are not yet publicly available. However, standard practices for the validation of such assays would typically follow regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the specificity, accuracy, precision, and stability of the method.

# Signaling Pathway and Experimental Workflow Diagrams

### **Golcadomide Mechanism of Action**

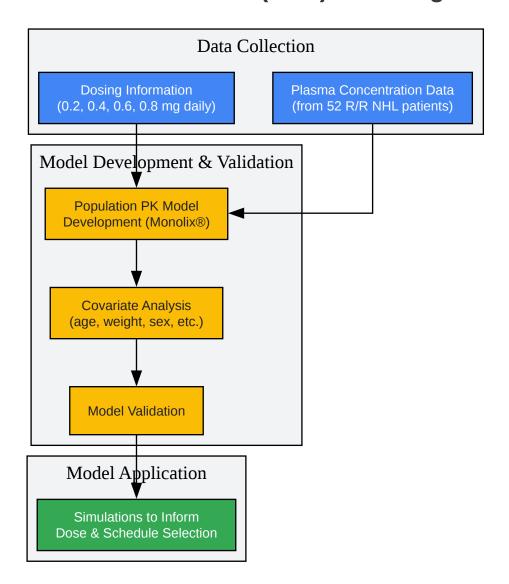


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Caption: Mechanism of action of Golcadomide.

# Population Pharmacokinetic (PPK) Modeling Workflow



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Caption: Workflow for population pharmacokinetic modeling of **Golcadomide**.

# Conclusion

Oral **golcadomide** is a promising new agent for the treatment of hematologic malignancies. The available pharmacokinetic data indicate that it is rapidly absorbed and possesses a long



terminal half-life, making it suitable for intermittent dosing. Its distribution to lymphoid organs is a key feature for its targeted indication. While a population pharmacokinetic model has been established to guide clinical development, further detailed quantitative data on bioavailability, the effect of food, metabolism, and excretion are needed for a complete characterization. The ongoing clinical trial investigating the role of CYP3A enzymes will be instrumental in understanding its metabolic pathways and potential for drug-drug interactions. As more data from clinical trials become available, a more comprehensive understanding of the pharmacokinetics and bioavailability of **golcadomide** will emerge, further aiding in its optimal clinical application.

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